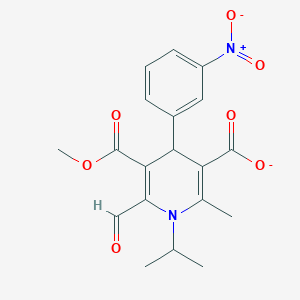
6-formyl-5-methoxycarbonyl-2-methyl-4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nilvadipine is a calcium channel blocker used primarily for the treatment of hypertension and chronic major cerebral artery occlusion. It belongs to the dihydropyridine class of calcium channel blockers and is known for its ability to inhibit the influx of calcium ions into vascular smooth muscle and myocardial cells, leading to vasodilation and reduced blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nilvadipine involves several key steps:
Cyclization: Isopropyl 3-aminocrotonate, methyl 4,4-dimethoxyacetylacetate, and m-nitrobenzaldehyde are cyclized without a solvent or in an organic solvent to obtain an intermediate compound.
Hydrolysis: The intermediate compound is dissolved in an organic solvent, and acid is added to induce hydrolysis, generating another intermediate compound.
Reaction with Hydroxylamine Hydrochloride: This intermediate is then reacted with hydroxylamine hydrochloride and alkali in an organic solvent, followed by stirring and filtration to obtain a third intermediate compound.
Dehydration: The final step involves dehydrating the third intermediate in an alkaline environment to produce nilvadipine.
Industrial Production Methods
The industrial production of nilvadipine follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and capable of producing high-purity nilvadipine suitable for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Nilvadipine undergoes various chemical reactions, including:
Oxidation: Nilvadipine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitro group present in nilvadipine.
Substitution: Substitution reactions can occur at various positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential neuroprotective properties.
Medicine: Primarily used for treating hypertension and angina.
Industry: Used in the formulation of pharmaceutical products, including tablets and capsules.
Mecanismo De Acción
Nilvadipine exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition occurs by physically blocking the L-type calcium channels, leading to decreased intracellular calcium levels. The reduction in calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries. This results in increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Comparación Con Compuestos Similares
Nilvadipine is similar to other dihydropyridines, including:
- Amlodipine
- Felodipine
- Isradipine
- Nicardipine
Uniqueness
Nilvadipine is unique due to its specific pharmacokinetic properties and its potential neuroprotective effects, which have been investigated in the context of Alzheimer’s disease and traumatic brain injury . Unlike some other calcium channel blockers, nilvadipine has shown promise in reducing amyloid production and increasing cerebral blood flow, highlighting its potential for broader therapeutic applications .
Propiedades
Fórmula molecular |
C19H19N2O7- |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
6-formyl-5-methoxycarbonyl-2-methyl-4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-10(2)20-11(3)15(18(23)24)16(17(14(20)9-22)19(25)28-4)12-6-5-7-13(8-12)21(26)27/h5-10,16H,1-4H3,(H,23,24)/p-1 |
Clave InChI |
BESDUCFYSPAEFG-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(C(=C(N1C(C)C)C=O)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


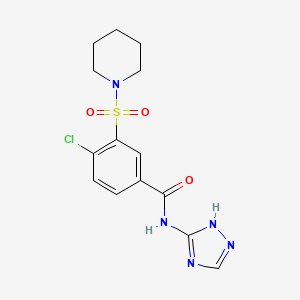
![(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine](/img/structure/B14798485.png)

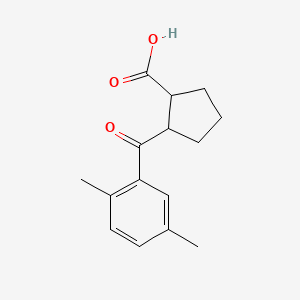
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)
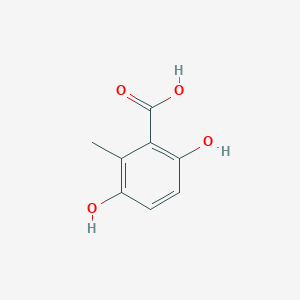
![(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one](/img/structure/B14798507.png)
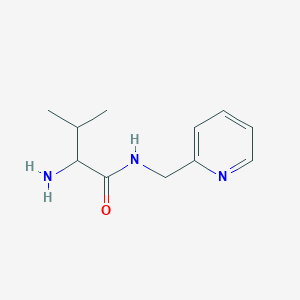
![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
![(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B14798526.png)
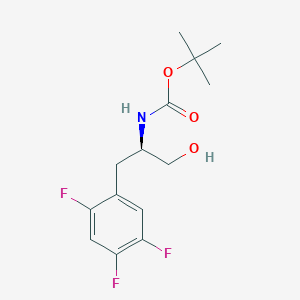
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)

